Compound Description: Apremilast (1S) is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor. It is currently in clinical trials. []
Relevance: Apremilast (1S) features a 1,3-dioxo-2,3-dihydro-1H-isoindol core, which is also present in the target compound "4-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid". Both compounds also share a sulfonyl linker connected to a benzoic acid moiety. The differences lie in the substituents on the isoindoline nitrogen and the presence of an ethoxy-methoxyphenyl group in Apremilast (1S).
Compound Description: These compounds are a series of phosphodiesterase 4 (PDE4) inhibitors that served as the starting point for the development of Apremilast (1S). []
Relevance: These inhibitors share the 1,3-dioxo-2,3-dihydro-1H-isoindol core with both Apremilast (1S) and the target compound. The 3,4-dimethoxyphenyl and propionic acid moieties represent points of divergence from the target compound.
Compound Description: CPPHA is a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It acts at a novel allosteric site distinct from other known mGluR PAMs. []
Compound Description: This compound is a dynamin I and II GTPase inhibitor identified through virtual screening using a homology model of the dynamin I GTP binding domain. It has a potency of approximately 170 µM. []
Compound Description: This compound, a member of the "pthaladyn" series, is a potent dynamin I GTPase inhibitor with an IC50 of 4.58 ± 0.06 µM. It exhibits borderline selectivity for dynamin I over dynamin II (approximately 5-10 fold). []
Compound Description: These compounds were synthesized from N-substituted-4-aminophthalimides using triphosgene and ethanol. [, ]
Relevance: The (2-Substituted-1,3-dioxo-2,3-dihydro- 1Н-isoindol-5-yl)carbamic Acid Ethyl Esters share the 1,3-dioxo-2,3-dihydro-1H-isoindol core with the target compound "4-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid", but lack the benzothiazole substituent, the sulfonyl linker, and the benzoic acid moiety. They feature a carbamic acid ethyl ester group at the 5-position of the isoindoline ring instead. ,
Compound Description: This compound is an isophthalic acid derivative with a 1,3-dioxo-1,3-dihydro-isoindol-2-yl substituent. It was used as a ligand to synthesize organotin(IV) carboxylates. [, ]
Relevance: 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-isophthalic acid (H2L1) shares the 1,3-dioxo-2,3-dihydro-1H-isoindol core with the target compound "4-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid". Unlike the target compound, it features an isophthalic acid moiety linked directly to the isoindoline ring. ,
Compound Description: This compound is a benzoic acid derivative with a 1,3-dioxo-1,3-dihydro-isoindol-2-yl substituent at the para position. Similar to H2L1, it was also employed as a ligand in the synthesis of organotin(IV) carboxylates. []
Relevance: 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid (HL2) shares the 1,3-dioxo-2,3-dihydro-1H-isoindol core and the benzoic acid moiety with the target compound "4-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid". The key difference lies in the direct attachment of the benzoic acid to the isoindoline ring in HL2, as opposed to the sulfonyl linker present in the target compound.
Compound Description: These are a series of 5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-Propanoic Acid Derivatives synthesized and evaluated as integrin antagonists. []
Relevance: These derivatives share the 1,3-dioxo-2,3-dihydro-1H-isoindol core with the target compound "4-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid". They differ from the target compound by having a carbonyl group at the 5-position of the isoindoline ring and a propanoic acid moiety linked to the isoindoline nitrogen instead of the benzothiazole substituent and sulfonyl-linked benzoic acid.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.